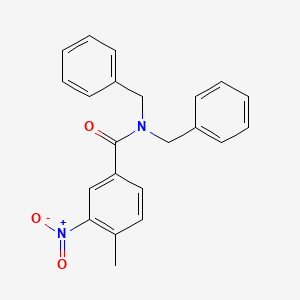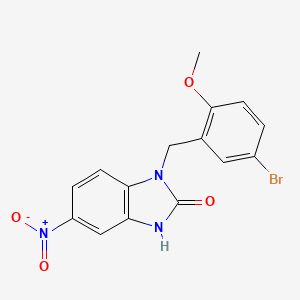![molecular formula C23H31N3O B6011258 N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NMP is a synthetic compound that belongs to the class of opioids, which are known for their analgesic properties.
作用機序
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. By binding to these receptors, this compound blocks the transmission of pain signals, resulting in a reduction in pain perception. This compound also activates the reward centers in the brain, which are responsible for the release of dopamine, resulting in a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, which is a common cause of pain. This compound has also been shown to reduce anxiety and depression, which are often associated with chronic pain. Additionally, this compound has been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against infection and disease.
実験室実験の利点と制限
One of the main advantages of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide in lab experiments is its ability to reduce pain and inflammation, which can help to reduce the stress response in animals. This can help to improve the accuracy and reliability of experimental results. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction, which can lead to ethical concerns.
将来の方向性
There are a number of future directions for the study of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide. One area of research is the development of new and more effective pain medications based on the structure of this compound. Another area of research is the development of new treatments for addiction and other mental health disorders based on the mechanism of action of this compound. Additionally, there is a need for further research into the long-term effects of this compound on the body, as well as its potential for abuse and addiction.
合成法
The synthesis of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide involves the reaction between 1-methyl-3-piperidinemethanol, 3-pyridinecarboxylic acid, and 2-phenylethylamine. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the craving for opioids and other addictive substances. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.
特性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-25-15-6-10-22(18-25)19-26(16-13-20-7-3-2-4-8-20)23(27)12-11-21-9-5-14-24-17-21/h2-5,7-9,14,17,22H,6,10-13,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGDHNDGHFJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)

